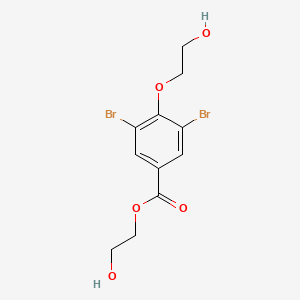![molecular formula C13H16O B14621821 [2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene CAS No. 57217-23-9](/img/structure/B14621821.png)
[2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a penta-1,4-dien-3-yl group and a methoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene typically involves the reaction of benzene derivatives with appropriate dienes and methoxymethylating agents. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the desired product. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions. The process may include steps such as purification through distillation or recrystallization to obtain the compound in high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes. Substitution reactions can result in halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its structural features may enable interactions with biological targets, leading to the discovery of new drugs with therapeutic benefits.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of polymers, resins, and other high-performance materials.
Mecanismo De Acción
The mechanism by which [2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(Methoxymethyl)penta-1,4-dien-3-one]benzene
- [2-(Methoxymethyl)penta-1,4-dien-3-yl]toluene
- [2-(Methoxymethyl)penta-1,4-dien-3-yl]phenol
Uniqueness
Compared to similar compounds, [2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene stands out due to its specific substitution pattern on the benzene ring. This unique arrangement of functional groups imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
57217-23-9 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
2-(methoxymethyl)penta-1,4-dien-3-ylbenzene |
InChI |
InChI=1S/C13H16O/c1-4-13(11(2)10-14-3)12-8-6-5-7-9-12/h4-9,13H,1-2,10H2,3H3 |
Clave InChI |
GEMCVVXAYGZILN-UHFFFAOYSA-N |
SMILES canónico |
COCC(=C)C(C=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14621742.png)
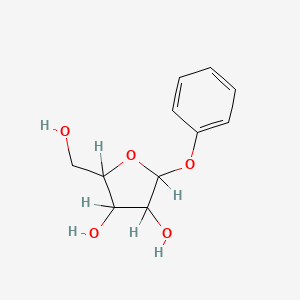
![1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea](/img/structure/B14621774.png)
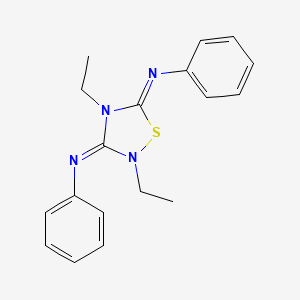


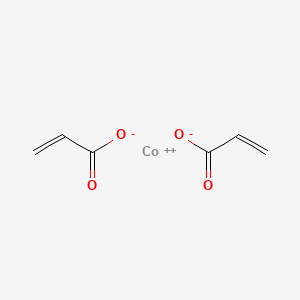
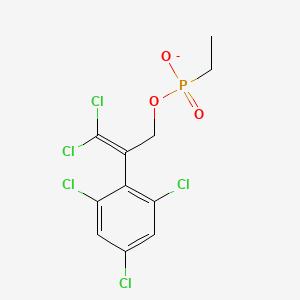
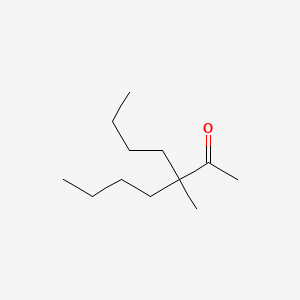
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)-](/img/structure/B14621817.png)
![2,2-Dimethylpropane-1,3-diol;furan-2,5-dione;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol](/img/structure/B14621820.png)
![1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14621829.png)
